molecular formula C10H14ClNO B1413382 3-(Phenoxymethyl)azetidine hydrochloride CAS No. 1803607-42-2

3-(Phenoxymethyl)azetidine hydrochloride

Cat. No.: B1413382
CAS No.: 1803607-42-2
M. Wt: 199.68 g/mol
InChI Key: VSIHAQQCMJPYMN-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)azetidine hydrochloride: is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a phenoxymethyl group attached to the azetidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenoxymethyl)azetidine hydrochloride typically involves the alkylation of azetidine with phenoxymethyl halides under basic conditions. One common method includes the reaction of azetidine with phenoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenoxymethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

Chemistry: 3-(Phenoxymethyl)azetidine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antiviral properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The phenoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins or enzymes. The azetidine ring’s strain and reactivity also play a role in its biological activity, potentially leading to the inhibition of enzymatic functions or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-(Phenoxymethyl)azetidine hydrochloride is unique due to its four-membered azetidine ring combined with a phenoxymethyl group. This structure imparts distinct chemical and biological properties, such as increased ring strain and reactivity, which are not observed in its simpler analogs .

Properties

IUPAC Name

3-(phenoxymethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-10(5-3-1)12-8-9-6-11-7-9;/h1-5,9,11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIHAQQCMJPYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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